molecular formula C19H17Cl2NO2S B15054028 N-(4-Butoxyphenyl)-3,4-dichlorobenzo[b]thiophene-2-carboxamide

N-(4-Butoxyphenyl)-3,4-dichlorobenzo[b]thiophene-2-carboxamide

Cat. No.: B15054028
M. Wt: 394.3 g/mol
InChI Key: XCRJVQSJCUUIIT-UHFFFAOYSA-N
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Description

N-(4-Butoxyphenyl)-3,4-dichlorobenzo[b]thiophene-2-carboxamide is a synthetic compound that belongs to the class of benzo[b]thiophene derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the cyclization of precursor compounds such as ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide . The reaction conditions often involve heating and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Butoxyphenyl)-3,4-dichlorobenzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-(4-Butoxyphenyl)-3,4-dichlorobenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, as a STING agonist, it binds to the stimulator of interferon genes (STING) protein, triggering the IRF and NF-κB pathways. This leads to the production of type I interferons and proinflammatory cytokines, which prime the innate immune responses and exert antitumor effects .

Properties

Molecular Formula

C19H17Cl2NO2S

Molecular Weight

394.3 g/mol

IUPAC Name

N-(4-butoxyphenyl)-3,4-dichloro-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C19H17Cl2NO2S/c1-2-3-11-24-13-9-7-12(8-10-13)22-19(23)18-17(21)16-14(20)5-4-6-15(16)25-18/h4-10H,2-3,11H2,1H3,(H,22,23)

InChI Key

XCRJVQSJCUUIIT-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)C=CC=C3Cl)Cl

Origin of Product

United States

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